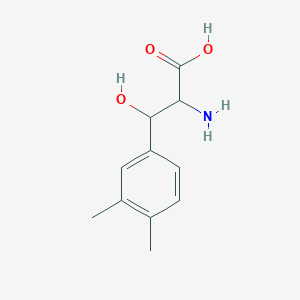
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C15H16ClN. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a Friedel-Crafts alkylation to introduce an ethyl group at the 9-position.
Amination: The resulting 9-ethylfluorene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to form 2-(9H-fluoren-9-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing catalysts such as aluminum chloride to facilitate the alkylation process.
Continuous Flow Reactors: To improve the efficiency and yield of the amination step.
Crystallization Techniques: For the purification and isolation of the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride exerts its effects depends on its application:
Molecular Targets: It can interact with various enzymes and receptors, depending on its functionalization.
Pathways Involved: In biological systems, it may participate in signaling pathways or act as a modulator of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-fluoren-9-ylmethanamine hydrochloride
- 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride
Uniqueness
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other fluorene derivatives. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H16ClN |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15H,9-10,16H2;1H |
Clé InChI |
GDDUUCJYMAODGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
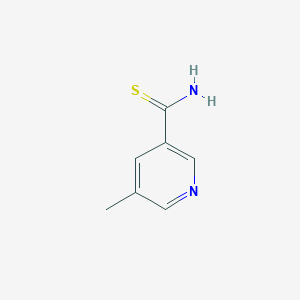
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
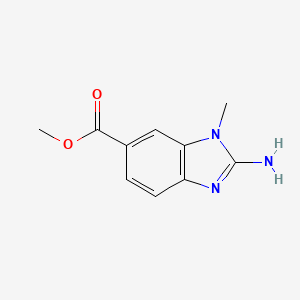
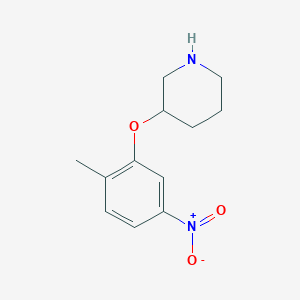
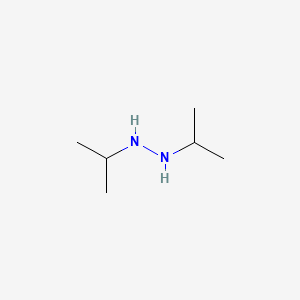

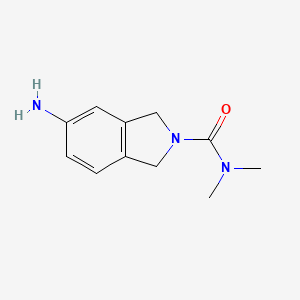
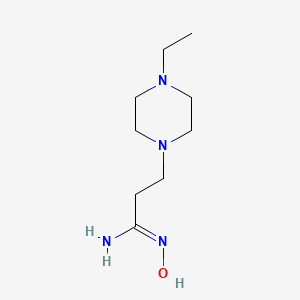

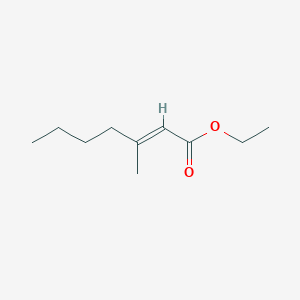
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
